N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide
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Overview
Description
N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a morpholine ring, a phenyl group, a pyrrolidine sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Morpholine Derivative: The initial step involves the reaction of 4-bromoaniline with morpholine under basic conditions to form 4-(4-morpholinyl)aniline.
Sulfonylation: The next step is the sulfonylation of 3-aminobenzamide with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine to yield 3-(1-pyrrolidinylsulfonyl)benzamide.
Coupling Reaction: Finally, the coupling of 4-(4-morpholinyl)aniline with 3-(1-pyrrolidinylsulfonyl)benzamide is achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the study of biochemical pathways and disease mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This can lead to inhibition or activation of biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-morpholinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide
- N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzoate
- N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzylamine
Uniqueness
N-[4-(4-morpholinyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in its interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21(22-18-6-8-19(9-7-18)23-12-14-28-15-13-23)17-4-3-5-20(16-17)29(26,27)24-10-1-2-11-24/h3-9,16H,1-2,10-15H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLSIQJUIGXXSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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